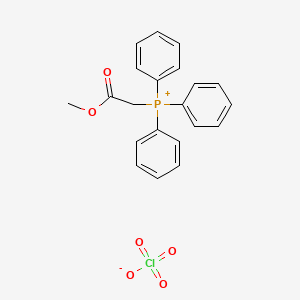
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate is a quaternary phosphonium salt. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the triphenylphosphonium group imparts significant stability and reactivity to the molecule, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl chloroacetate, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have significant applications in various chemical processes and research.
Applications De Recherche Scientifique
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate involves its interaction with various molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical transformations. The methoxy group can participate in nucleophilic substitution reactions, while the perchlorate anion provides stability to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate include:
- (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium perchlorate
- (2-Methoxy-ethyl)(triphenyl)phosphonium bromide
- (Methoxycarbonylmethyl)tris(phenyl)phosphonium chloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the methoxy and oxoethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where these properties are desired.
Propriétés
Numéro CAS |
39720-64-4 |
|---|---|
Formule moléculaire |
C21H20ClO6P |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C21H20O2P.ClHO4/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-16H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
IXKSDKMOYBXEHR-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
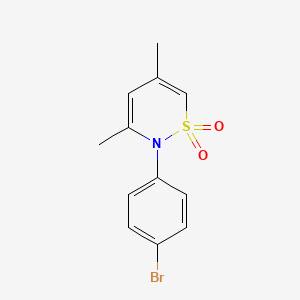


![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
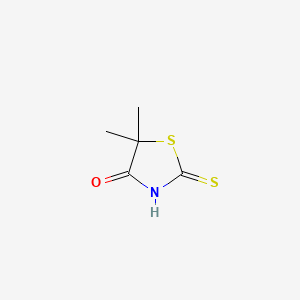
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
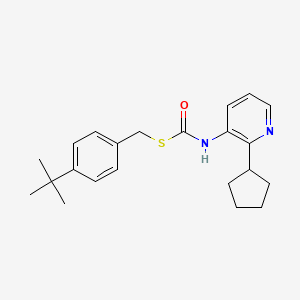
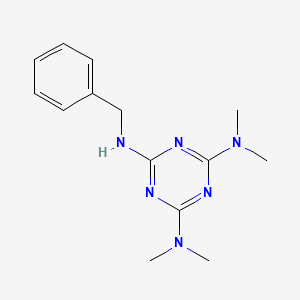
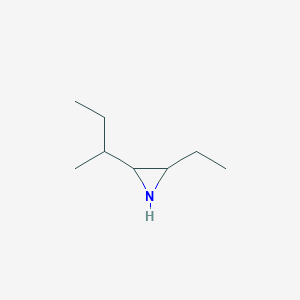
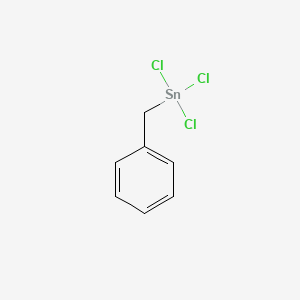
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
